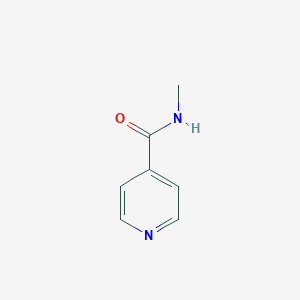

4-Pyridinecarboxamide, N-methyl-

説明

Synthesis Analysis

The synthesis of N-methyl-4-pyridinecarboxamide derivatives involves various chemical reactions, including the reaction of methyl amine with 4-chloropyridine-2-carboxylic acid methyl ester, a product obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes (Pan Qing-cai, 2011). Another notable synthesis approach involves the use of formamides in an acid-free, silver-catalyzed cross-dehydrogenative carbamoylation of pyridines, demonstrating a concise and highly selective method for the C2-carbamoylation of pyridines (W. Han et al., 2016).

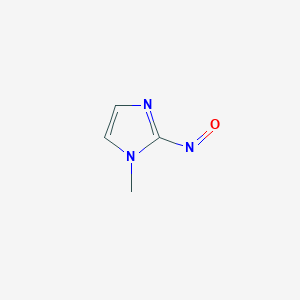

Molecular Structure Analysis

The molecular structure of N-methyl-4-pyridinecarboxamide derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and ESI-MS, confirming the targeted compound structures (Pan Qing-cai, 2011). The crystal structure of related compounds shows extensive intramolecular hydrogen bonding interactions, providing insights into the stability and reactivity of these molecules (S. Jain et al., 2004).

Chemical Reactions and Properties

N-methyl-4-pyridinecarboxamide participates in various chemical reactions, including its utilization as a nucleophilic catalyst in peptide coupling reactions (Isamu Shiina et al., 2008). Additionally, it acts as a precursor in metal-free syntheses of pyridines, showcasing its versatility in organic synthesis (Benjamin Prek et al., 2015).

科学的研究の応用

Stereochemistry in Pharmacology

One fascinating area of research related to derivatives of pyridine, including compounds structurally analogous to 4-Pyridinecarboxamide, N-methyl-, is their stereochemistry and its impact on pharmacological profiles. For instance, studies have shown that the stereochemistry of phenylpiracetam and its methyl derivative significantly influences their pharmacological effects, including memory enhancement and cognitive function improvement following head traumas, stroke, and age-related pathologies. This evidence supports the crucial role of stereoisomer configuration in determining the biological properties of these compounds, emphasizing the importance of selecting the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).

Synthetic Pathways and Hybrid Catalysts

The synthesis of pyridine derivatives, including structures related to 4-Pyridinecarboxamide, N-methyl-, plays a pivotal role in medicinal and pharmaceutical industries due to their wide applicability and bioavailability. Research into synthetic pathways employing hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, has expanded the toolkit for developing these compounds. This review highlights the importance of innovative synthetic methods for creating 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for numerous medicinal applications (Parmar et al., 2023).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives, such as 4-Pyridinecarboxamide, N-methyl-, have significant medicinal applications. A review on the medicinal importance of pyridine derivatives showcases their wide-ranging biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. This body of work underscores the versatility of pyridine derivatives in drug development, providing a foundation for future therapeutic innovations (Altaf et al., 2015).

Chemosensing Applications

The application of pyridine derivatives extends beyond medicinal uses to include chemosensing. These compounds have demonstrated high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This review discusses the synthetic routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors (Abu-Taweel et al., 2022).

特性

IUPAC Name |

N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAKFARFCNHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218554 | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxamide, N-methyl- | |

CAS RN |

6843-37-4 | |

| Record name | 1-Methylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisonicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。